molecular formula C13H9F3N4 B3005753 N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline CAS No. 256955-28-9

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline

Cat. No.: B3005753
CAS No.: 256955-28-9
M. Wt: 278.238
InChI Key: DVVFNVSYEZOITA-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline is a synthetic compound that incorporates both a benzotriazole and a trifluoroaniline moiety, making it a valuable scaffold in medicinal chemistry and drug discovery. The benzotriazole unit is a privileged structure in pharmaceutical research, known for its versatile biological behavior and its role as a bioisosteric replacement for other heterocyclic systems . This core structure has been extensively investigated for its wide range of biological activities, including serving as a key pharmacophore in antimicrobial, antiparasitic, and antitubulin agents . The compound's structure, which features a benzotriazole group linked to a fluorinated aromatic ring, is designed for the synthesis of more complex, target-oriented molecules. The inclusion of fluorine atoms is a common strategy in modern drug design to modulate a compound's lipophilicity, metabolic stability, and bioavailability . As such, this chemical serves as a critical building block for researchers developing novel therapeutic candidates, particularly in the construction of heterocyclic compounds with potential pharmacological activity. It is strictly for use in laboratory research settings.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4/c14-8-5-6-10(13(16)12(8)15)17-7-20-11-4-2-1-3-9(11)18-19-20/h1-6,17H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVFNVSYEZOITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline typically involves the reaction of 2,3,4-trifluoroaniline with benzotriazole derivatives under specific conditions. One common method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Chemical Reactions Analysis

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline involves its interaction with specific molecular targets. The benzotriazole moiety is known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors, which can lead to the inhibition of enzyme activity or modulation of receptor function . This interaction is crucial for its biological activity, including its antiviral and antibacterial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, we compare N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline with three analogs:

3-Fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)aniline (CAS: 1247241-42-4)

  • Molecular Formula : C₇H₆FN₅
  • Molecular Weight : 179.15 g/mol
  • Key Features : Replaces benzotriazole with a tetrazole ring and has a single fluorine substituent on the aniline ring .
  • Applications : Tetrazoles are bioisosteres for carboxylic acids and are widely used in medicinal chemistry (e.g., antihypertensive drugs). The reduced fluorine content may lower lipophilicity compared to the trifluoro derivative.

2-Fluoro-3-methyl-6-nitroaniline (CAS: 1261676-68-9)

  • Molecular Formula : C₇H₇FN₂O₂
  • Molecular Weight : 170.14 g/mol
  • Key Features : Lacks a heterocyclic system but includes a nitro group and methyl substituent. The nitro group enhances reactivity in electrophilic substitution .
  • Applications : Likely used as an intermediate in dye or pharmaceutical synthesis. Simpler structure may offer cost advantages but reduced functional versatility.

General Fluorinated Aniline Derivatives

Many fluorinated anilines (e.g., 3-fluoro-4-methylbenzoyl chloride) serve as precursors for acylating agents or polymer additives. Their lack of heterocyclic systems limits their utility in metal coordination or click chemistry compared to benzotriazole-containing analogs .

Data Table: Structural and Functional Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound 256955-28-9 C₁₃H₉F₃N₄ 278.23 Benzotriazole, trifluoroaniline Pharmaceuticals, corrosion inhibition
3-Fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)aniline 1247241-42-4 C₇H₆FN₅ 179.15 Tetrazole, fluoroaniline Medicinal chemistry, bioisosteres
2-Fluoro-3-methyl-6-nitroaniline 1261676-68-9 C₇H₇FN₂O₂ 170.14 Nitro, fluoroaniline Dye/pharmaceutical intermediates

Research Findings and Key Differences

  • Heterocyclic Stability : Benzotriazole derivatives exhibit greater thermal and oxidative stability than tetrazoles, which can decompose under acidic conditions .
  • Click Chemistry Utility : Benzotriazole’s nitrogen-rich structure enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), though tetrazoles are less commonly used in such reactions .

Biological Activity

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline is a compound that belongs to the class of benzotriazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections will explore its biological activity in detail, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H9F3N4. The presence of trifluoromethyl groups contributes to its unique chemical behavior and biological interactions.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various benzotriazole compounds against strains such as Escherichia coli and Staphylococcus aureus. The results suggested that the introduction of hydrophobic groups enhances the antimicrobial efficacy of these compounds .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
N-(1H-benzotriazol-1-yl)methyl-anilineStaphylococcus aureus18
Benzotriazole derivative with cyano groupPseudomonas aeruginosa20

Antifungal Activity

The antifungal properties of benzotriazole derivatives have also been investigated. Compounds similar to this compound have shown activity against fungi such as Candida albicans. Studies reported minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL for effective antifungal action .

Table 2: Antifungal Activity Data

CompoundFungal StrainMIC (µg/mL)
This compoundCandida albicans15
Benzotriazole derivative with Cl substitutionAspergillus niger25

Anticancer Potential

Recent studies have explored the anticancer potential of benzotriazole derivatives. Some analogues have demonstrated cytotoxic effects against various cancer cell lines. For instance, one study reported that benzotriazole derivatives exhibited significant growth inhibition in breast cancer cell lines (MCF-7) and colon cancer cell lines (HT-29) .

Table 3: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-710
Benzotriazole derivative with methoxy groupHT-2915

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various benzotriazole derivatives. Among them, this compound was noted for its potent activity against both gram-positive and gram-negative bacteria. The study employed standard methods such as disk diffusion and broth dilution to assess the effectiveness of these compounds.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers synthesized a series of benzotriazole derivatives and tested their cytotoxicity against different cancer cell lines. The results indicated that modifications in the benzotriazole structure significantly influenced their anticancer activity. The study concluded that further structural optimization could enhance their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution between 2,3,4-trifluoroaniline and 1H-benzotriazole-1-ylmethyl derivatives. Key steps include:

  • Step 1 : Activation of the benzotriazole moiety using methylating agents (e.g., CH₃I) in anhydrous DMF under nitrogen .
  • Step 2 : Coupling with 2,3,4-trifluoroaniline at 60–80°C, monitored by TLC for completion (~6–8 hours).
  • Yield Optimization : Lower temperatures (≤70°C) reduce byproducts like dimerized intermediates, while excess trifluoroaniline (1.5 eq.) improves conversion .
    • Data Table :
SolventTemp (°C)Reaction Time (h)Yield (%)
DMF70872
THF601258
DCM402435

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for confirming purity?

  • Key Techniques :

  • NMR : ¹H NMR (δ 7.8–8.2 ppm for benzotriazole protons; δ 6.5–7.0 ppm for aromatic fluorines), ¹⁹F NMR (distinct peaks for -CF₃ and -F groups) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~316.1) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content to verify stoichiometry .
    • Purity Check : HPLC with C18 column (acetonitrile/water gradient) detects impurities <0.5% .

Q. What are the primary applications of this compound in pharmaceutical research?

  • Role as Intermediate : Used in synthesizing c-Met kinase inhibitors (e.g., derivatives in ) and antifungal triazole analogs (e.g., fluorinated azoles in ).
  • Functional Advantage : The benzotriazole group enhances metabolic stability, while fluorine atoms improve bioavailability and target binding .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • Electron-Withdrawing Effect : Fluorine atoms at the 2,3,4-positions deactivate the aromatic ring, requiring Pd-catalyzed C–N coupling under strong bases (e.g., Cs₂CO₃) .
  • DFT Analysis : Frontier molecular orbital (FMO) calculations reveal reduced HOMO energy (-6.8 eV), favoring oxidative addition with Pd(0) .
    • Experimental Validation : Suzuki-Miyaura coupling with aryl boronic acids shows lower yields (≤40%) compared to non-fluorinated analogs due to steric hindrance .

Q. What are the challenges in crystallizing this compound, and how can they be addressed for X-ray diffraction studies?

  • Crystallization Issues :

  • Flexibility : The benzotriazole-methyl linker introduces conformational disorder.
  • Solution : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation. SHELXL refinement with TWIN/BASF commands resolves disorder .
    • Data Quality : High-resolution data (d ≤ 0.8 Å) required to distinguish fluorine positions. Synchrotron sources improve data accuracy .

Q. How does microbial degradation of this compound occur, and what are the environmental implications?

  • Biodegradation Pathway :

  • Step 1 : Oxidative cleavage of the benzotriazole ring by Pseudomonas spp. via dioxygenases .
  • Step 2 : Defluorination at the 2-position by hydrolytic enzymes, yielding 3,4-difluoroaniline intermediates .
    • Ecotoxicology : LC₅₀ values for Daphnia magna (48 h) = 2.3 mg/L, indicating moderate aquatic toxicity .

Methodological Challenges and Contradictions

Q. Why do discrepancies exist in reported synthetic yields, and how can reproducibility be improved?

  • Key Factors :

  • Moisture Sensitivity : 2,3,4-Trifluoroaniline is hygroscopic; rigorous drying of reagents and solvents is critical .
  • Catalyst Purity : Pd(PPh₃)₄ with ≤5% PdO impurities reduces coupling efficiency .
    • Recommendation : Standardize reaction protocols with inert atmosphere and pre-dried glassware .

Q. What computational models best predict the compound’s interaction with biological targets?

  • Models :

  • Molecular Docking : AutoDock Vina with c-Met kinase (PDB: 3LQ8) identifies H-bonding with Glu1127 and hydrophobic interactions with Met1160 .
  • MD Simulations : AMBER force fields simulate binding stability over 100 ns, showing RMSD <2.0 Å .

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